Sodium dichloromethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium Dichloromethanesulfonate is a reagent used in alkaline hydrolysis of trichloromethanesulfeny chloride and in simple preparation of dichloromethanesulfinates .

Synthesis Analysis

The synthesis of Sodium Dichloromethanesulfonate involves the reduction of aryl methanesulfonates with sodium hydride. This process results in the formation of sulfone-sulfonate esters as well as products arising from SO bond rupture .Molecular Structure Analysis

The molecular formula of Sodium Dichloromethanesulfonate is CHCl2NaO3S . For a detailed molecular structure, you may refer to molecular visualization tools or databases .Applications De Recherche Scientifique

Crystal Structure Analysis

Sodium trichloromethanesulfonate monohydrate, closely related to sodium dichloromethanesulfonate, has been studied for its crystal structure. The compound crystallizes in a specific arrangement with all atoms in general positions, offering insights into the chemical and physical properties of this class of compounds (Damian, Eriksson, & Sandström, 2006).

Water Treatment

Research on sodium dichloroisocyanurate (NaDCC), a compound similar to sodium dichloromethanesulfonate, indicates its use in household water treatment. It is an alternative to sodium hypochlorite for reducing waterborne diseases, particularly in areas lacking improved water supplies (Clasen & Edmondson, 2006).

Disinfection of Hospital Wastewater

A study on sodium hypochlorite, closely related to sodium dichloromethanesulfonate, shows its use in disinfecting hospital wastewater. This is crucial in controlling nosocomial infectious diseases. The study also focuses on the environmental impact of such disinfection processes (Emmanuel et al., 2004).

Endodontic Applications

Sodium dichloromethanesulfonate could potentially be relevant in endodontics, similar to sodium hypochlorite, which has been evaluated for its effectiveness in preventing the formation of precipitates during dental procedures (Chhabra et al., 2018).

Battery Research

Sodium-based batteries, including sodium dichloromethanesulfonate, have been explored for over 50 years. These batteries are significant for renewable energy storage and electric vehicles, highlighting the potential of sodium compounds in energy applications (Delmas, 2018).

Interaction with Local Anesthetics

Sodium bisulfite, a compound similar to sodium dichloromethanesulfonate, has been studied for its interaction with local anesthetics. This research could be relevant for understanding the biological interactions and potential uses of sodium dichloromethanesulfonate in medical applications (Takenami et al., 2014).

Dental Adhesion Improvement

Research on sodium thiosulfate, related to sodium dichloromethanesulfonate, has been conducted to understand its efficacy in restoring adhesion to dentin treated with sodium hypochlorite. This could suggest similar applications for sodium dichloromethanesulfonate in dental treatments (Corrêa et al., 2016).

Drug Release Method Optimization

Sodium compounds like sodium dichloromethanesulfonate could be relevant in optimizing drug release methods, as shown in a study using diclofenac sodium, where experimental design methodology was applied (Kincl, Turk, & Vrečer, 2005).

Nanoparticle Synthesis

Sodium dichloromethanesulfonate may play a role in nanoparticle synthesis, similar to sodium dodecylbenzenesulfonate, which has been used for removing radioactive atoms in decontamination processes (Kim et al., 2019).

Chemical Analysis

Group 1 and silver dichloromethanesulfonates, including sodium dichloromethanesulfonate, were analyzed via 35Cl NQR spectroscopy. This research contributes to our understanding of the chemical properties and potential applications of these compounds (Gillette & Wulfsberg, 2008).

Dentinal Tubule Penetration

The penetration of sodium hypochlorite into dentinal tubules, a process potentially relevant to sodium dichloromethanesulfonate, has been studied to understand its effects in dental treatments (Zou, Shen, Li, & Haapasalo, 2010).

Propriétés

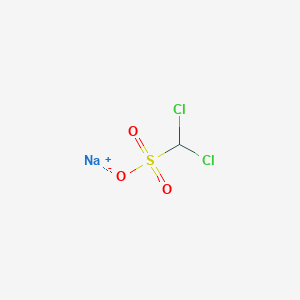

IUPAC Name |

sodium;dichloromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl2O3S.Na/c2-1(3)7(4,5)6;/h1H,(H,4,5,6);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDWFIFRPXYWEC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)[O-])(Cl)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl2NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium dichloromethanesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

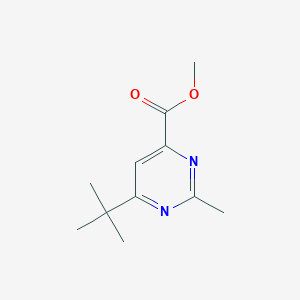

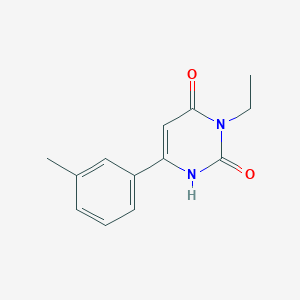

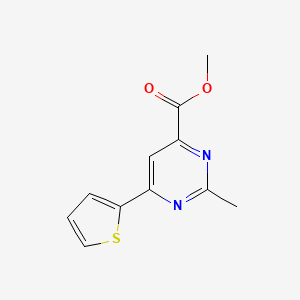

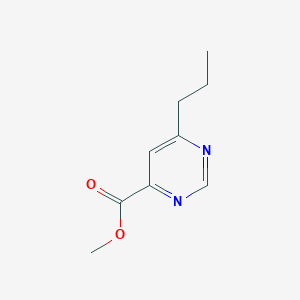

![Methyl 2-methyl-6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484344.png)